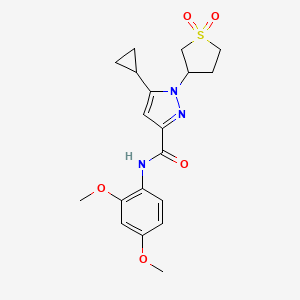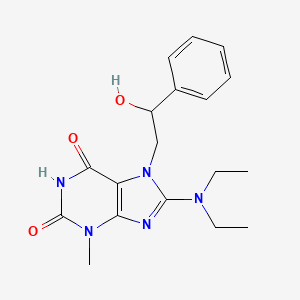![molecular formula C26H31N3O5 B6484333 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 877631-42-0](/img/structure/B6484333.png)
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide (FPT) is a novel compound that has been recently investigated for its potential to be used as a therapeutic agent. FPT is a derivative of the piperazine family, which is a class of cyclic compounds that have been used as pharmaceuticals for decades. FPT has been studied for its potential to modulate various biological pathways and processes, including those related to inflammation, cancer, and neurological disorders.
Aplicaciones Científicas De Investigación
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has been studied for its potential to modulate various biological pathways and processes. It has been demonstrated to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, this compound has been studied for its potential to inhibit the proliferation of certain types of cancer cells, as well as its ability to induce apoptosis in certain types of cancer cells. Furthermore, this compound has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.
Mecanismo De Acción
The exact mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is still under investigation. However, it is believed that this compound binds to certain proteins in the body, which then modulates the activity of these proteins. This modulation of proteins can lead to changes in various biological pathways and processes, including those related to inflammation, cancer, and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has been demonstrated to inhibit the proliferation of certain types of cancer cells, as well as induce apoptosis in certain types of cancer cells. In addition, this compound has been shown to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. In addition, this compound has been demonstrated to have anti-inflammatory, anti-cancer, and neuroprotective properties. However, there are some limitations to its use in laboratory experiments. This compound has not been extensively studied, so there is still much to be learned about its exact mechanism of action and potential side effects.
Direcciones Futuras
The potential applications of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide are still being explored. Future studies should focus on further elucidating the exact mechanism of action of this compound and its potential therapeutic applications. In addition, future studies should investigate the potential side effects of this compound, as well as its potential interactions with other drugs. Furthermore, future studies should explore the potential uses of this compound in combination with other drugs. Finally, future studies should investigate the potential of this compound to be used in the treatment of various diseases, such as cancer, inflammation, and neurological disorders.
Métodos De Síntesis
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide can be synthesized through a variety of methods, including the use of the reaction between ethyl 2-bromo-4-methoxy-3-methylbenzoate and 2-amino-4-phenylpiperazine in the presence of a base. This reaction produces the desired compound in high yields. In addition, this compound can also be synthesized through a one-pot reaction between 2-amino-4-phenylpiperazine, 4-methoxy-3-methylbenzoic acid, and ethyl bromide in the presence of a base. Both of these methods have been successfully used to synthesize this compound in high yields and purity.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-31-23-16-19(17-24(32-2)25(23)33-3)26(30)27-18-21(22-10-7-15-34-22)29-13-11-28(12-14-29)20-8-5-4-6-9-20/h4-10,15-17,21H,11-14,18H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMLKRZNVMMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6484251.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6484260.png)
![7-(2-hydroxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484265.png)
![7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484278.png)
![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484279.png)




![N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6484316.png)
![4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6484317.png)
![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B6484328.png)
![ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484355.png)